molecular formula C18H19ClN4O2 B4561566 N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea

N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea

Cat. No.: B4561566
M. Wt: 358.8 g/mol
InChI Key: ULQRDESWQCQLAH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea is a useful research compound. Its molecular formula is C18H19ClN4O2 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1196536 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Studies and Theoretical Analysis

  • Thione-Thiol Tautomerism and NLO Properties : A study by Soliman et al. (2015) synthesized a hybrid compound closely related to the query chemical, focusing on its spectroscopic studies, HOMO-LUMO, NBO analyses, and thione-thiol tautomerism. The compound showed better nonlinear optical (NLO) properties than urea, indicating its potential application in NLO materials. The molecular electrostatic potential (MEP) analysis revealed sites for electrophilic and nucleophilic attacks, suggesting its application in designing targeted molecular interactions (Soliman et al., 2015).

Molecular Structure and Biological Activities

  • Antitumor Effects : Huang et al. (2012) investigated the antitumor activities of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride, a compound related to the query chemical, against cell lines. The compound showed significant anticancer activity, particularly through antiproliferation pathways rather than cytotoxicity, highlighting its potential as an anticancer agent (Huang et al., 2012).

Synthesis and Chemical Reactions

  • Novel Synthesis Approaches : Research by Papadopoulos (1984) and others have developed novel synthesis methods for quinazoline derivatives, indicating the versatility of these compounds in chemical synthesis and their potential applications in developing new pharmacological agents (Papadopoulos, 1984).

Potential Pharmaceutical Applications

  • Pharmacological Screening : Dash et al. (2017) synthesized new series of quinazoline derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties. This study suggests the potential application of such compounds in developing new drugs with lesser side effects, highlighting the importance of structural modification in enhancing biological activities (Dash et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-10-15-13(8-18(2,3)9-14(15)24)22-16(20-10)23-17(25)21-12-6-4-11(19)5-7-12/h4-7H,8-9H2,1-3H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQRDESWQCQLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)NC3=CC=C(C=C3)Cl)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
Reactant of Route 5
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N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.